trans-4-Methoxytetrahydro-2H-pyran-3-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride: is a chemical compound with the molecular formula C6H13NO2·HCl and a molecular weight of 167.64 g/mol . It is a solid substance that is typically stored at room temperature. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride involves several steps. The starting material is typically a tetrahydropyran derivative, which undergoes a series of chemical reactions including methoxylation and amination. The final product is then converted to its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods: In an industrial setting, the production of trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride may involve large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process typically includes the use of catalysts and controlled reaction conditions to optimize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the effects of amine derivatives on various biological systems. It can be used in assays to investigate enzyme activity and receptor binding .
Medicine: In the medical field, trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties .
Wirkmechanismus
The mechanism of action of trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- trans-4-Methoxytetrahydro-2H-pyran-3-amine
- 4-Methoxytetrahydro-2H-pyran-3-amine
- trans-4-Methoxytetrahydro-2H-pyran-3-amine acetate
Comparison: Compared to similar compounds, trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride is unique due to its hydrochloride salt form, which enhances its stability and solubility. This makes it more suitable for certain applications, particularly in biological and medical research .
Eigenschaften
Molekularformel |
C6H14ClNO2 |
---|---|
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
(3S,4S)-4-methoxyoxan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-6-2-3-9-4-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 |
InChI-Schlüssel |
JGDOVOWMWSBVCD-GEMLJDPKSA-N |
Isomerische SMILES |
CO[C@H]1CCOC[C@@H]1N.Cl |
Kanonische SMILES |
COC1CCOCC1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.